Product packaging for Diethyl sulfone(Cat. No.:CAS No. 597-35-3)

Diethyl sulfone

Cat. No.: B043082
CAS No.: 597-35-3
M. Wt: 122.19 g/mol
InChI Key: MBDUIEKYVPVZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl sulfone is a high-purity organic sulfur compound of significant interest in chemical and biochemical research. Its primary application is as a versatile, high-boiling polar aprotic solvent, particularly useful in organic synthesis and catalysis where its stability under harsh conditions is advantageous. For researchers, its key value lies in its role as a critical reference standard and metabolic analog in the study of sulfur metabolism. This compound is investigated as a biochemical analog of dimethyl sulfone (MSM), a naturally occurring compound found in the bloodstream and synovial fluid. Studies utilize it to probe the physiological roles of organosulfur compounds, their transport mechanisms, and their potential anti-inflammatory or chondroprotective properties. While its exact mechanism of action in biological systems is an area of active investigation, it is thought to influence cellular redox states and sulfur donation pathways. This compound serves as a valuable building block in organic chemistry for the synthesis of more complex sulfone-containing molecules and is also employed as an additive in specialty electrolytes and polymer research. We provide this compound in the highest available purity to ensure reproducibility and reliability in your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O2S B043082 Diethyl sulfone CAS No. 597-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylsulfonylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S/c1-3-7(5,6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDUIEKYVPVZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870657
Record name (Ethanesulfonyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597-35-3, 20045-25-4
Record name Ethyl sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl sulphone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-Dipropionylhelveticosol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020045254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Ethanesulfonyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl sulphone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.000
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL SULPHONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA39B8WFB8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Diethyl Sulfone

Classical Synthetic Approaches

Traditional methods for synthesizing sulfones remain fundamental in organic chemistry, with oxidation being the most prominent. nih.gov These approaches are valued for their reliability and are often the first choice for laboratory and industrial-scale production.

Oxidation Reactions for Sulfone Formation

The oxidation of sulfides is a cornerstone for sulfone synthesis. This process occurs in two steps, with a sulfoxide (B87167) formed as an intermediate. nih.gov A variety of oxidizing agents and conditions have been developed to facilitate this transformation, allowing for the conversion of thioethers directly into sulfones. jchemrev.com

Oxidation of Diethyl Sulfide (B99878) to Diethyl Sulfone

The most direct method for synthesizing this compound is through the oxidation of its corresponding thioether, diethyl sulfide. This reaction involves the addition of two oxygen atoms to the sulfur atom. A range of oxidants can accomplish this, with hydrogen peroxide being a common and effective choice, often used in conjunction with a catalytic system or acidic medium like acetic acid. nih.gov For instance, the oxidation of various sulfides to sulfones has been successfully achieved using 30% hydrogen peroxide with catalysts like tantalum carbide or niobium carbide. organic-chemistry.org While specific data for diethyl sulfide was not detailed in the provided research, the general mechanism is applicable. For example, the Cl-atom initiated oxidation of diethyl sulfide in the gas phase has been studied, identifying products that result from the oxidation pathway. conicet.gov.ar

Another common oxidant is Oxone (potassium peroxymonosulfate), which is effective for converting sulfides to sulfones. yccskarad.com The reaction is typically performed in a suitable solvent system.

Interactive Data Table: Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidant System Catalyst/Conditions Substrate Type Reference
Hydrogen Peroxide (H₂O₂) Niobium Carbide Sulfides organic-chemistry.org
Hydrogen Peroxide (H₂O₂) Acetic Acid Sulfides nih.gov
Oxone Diethylamine (B46881) Sulfides yccskarad.com
m-CPBA - β-Piperidinoethylsulfides organic-chemistry.org
Catalyst-Free Air Oxidation Strategies

In the pursuit of greener and more sustainable chemistry, catalyst-free oxidation methods have gained attention. These strategies often rely on potent oxidants or specific reaction conditions to avoid the need for metal catalysts. One such approach involves using O₂ or air as the terminal oxidant and oxygen source. organic-chemistry.org The chemoselectivity of sulfide oxidation can be controlled by adjusting the reaction temperature to favor the formation of either sulfoxides or sulfones. organic-chemistry.org

Oxone has also been utilized in catalyst-free systems. By carefully selecting the solvent, the reaction can be directed towards either the sulfoxide or the sulfone. rsc.org For example, using water as the solvent almost exclusively yields the sulfone, while ethanol (B145695) favors the formation of the sulfoxide. rsc.org Although some catalyst-free protocols using Oxone may require longer reaction times or elevated temperatures, they offer a more environmentally benign route. yccskarad.com

Nucleophilic Substitution Reactions

This compound can be synthesized via nucleophilic substitution. A common strategy involves the reaction of an anion derived from a sulfone with an alkyl halide. google.com For example, a (benzenesulfonyl)difluoromethyl anion can undergo an SN2 reaction with primary alkyl halides to form new alkylated sulfones. google.com Applying this principle to this compound, one could envision a reaction where an ethylsulfonyl anion attacks an ethyl halide.

Another pathway involves the reaction of vinyl sulfones with nucleophiles. For instance, (E)-5-(β-chlorovinyl)sulfones react with nucleophiles like thiols through an addition-elimination mechanism. nih.gov While not a direct synthesis of this compound, this illustrates the versatility of sulfones in nucleophilic reactions.

Reactions Involving Sulfinate Salts

The use of sulfinate salts is a widespread and versatile method for constructing sulfones. nih.gov This approach typically involves the reaction of a sulfinate salt, such as sodium ethanesulfinate, with an electrophile, like an ethyl halide (e.g., ethyl iodide or ethyl bromide). This S-alkylation via nucleophilic substitution is a direct and efficient route to forming the C-SO₂-C bond. organic-chemistry.org

The generation of the sulfinate salt itself can come from various precursors. One method involves the reaction of Grignard reagents or organolithium compounds with a sulfur dioxide surrogate like DABSO {1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide)}. jchemrev.comorganic-chemistry.org The resulting metal sulfinate can then be trapped in situ with an alkyl halide to yield the desired sulfone. organic-chemistry.org Additionally, sulfinic acids can be synthesized from methyl sulfones, which can then be converted to sulfinate salts for further reaction. organic-chemistry.orgorganic-chemistry.org

Interactive Data Table: Sulfone Synthesis from Sulfinates

Sulfinate Precursor Electrophile Catalyst/Conditions Product Reference
Sodium Arenesulfinate Primary Alcohols N-bromosuccinimide, PPh₃, cat. TBAB Aryl Sulfones organic-chemistry.org
Sodium Sulfinate Alkyl Halides/Tosylates Microwave, Aqueous Media Alkyl Sulfones organic-chemistry.org
Sodium Sulfinate α-bromoketones Ru-catalyst, HCOONa β-hydroxy Sulfones organic-chemistry.org

Modern and Advanced Synthetic Strategies

Contemporary research focuses on developing more efficient, selective, and sustainable methods for sulfone synthesis. These strategies often employ novel catalysts, energy sources, or reaction media to improve upon classical methods.

Electrochemical oxidation represents a modern approach to converting sulfides into sulfones. Under electrochemical conditions, dialkyl sulfides can be oxidized to the corresponding sulfones, with the oxygen atoms derived from water in the reaction medium. researchgate.net The selectivity towards sulfone formation can often be controlled by adjusting the electric current. researchgate.net

Visible-light-induced reactions have also emerged as a powerful tool. For example, γ-amino sulfones can be synthesized through a process involving visible light-induced oxidative decarboxylation and radical reductive addition, where amino acids react with vinyl sulfones. researchgate.net

Microwave-assisted synthesis offers a means to accelerate reactions, leading to rapid and efficient nucleophilic substitution of alkyl halides with sulfinates in aqueous media. organic-chemistry.org This technique is noted for its tolerance of various functional groups and significantly reduced reaction times. organic-chemistry.org

Finally, novel organocatalytic systems continue to be developed. An unconventional example is the use of diethylamine in combination with Oxone, which has been shown to be a highly effective catalyst-oxidant system for the rapid and scalable synthesis of sulfones from sulfides. yccskarad.com

Metal-Catalyzed Synthesis of Sulfones

Metal-catalyzed reactions are fundamental in modern organic synthesis for their efficiency and selectivity in forming carbon-sulfur bonds. Transition metals like copper and palladium are particularly prominent in the synthesis of sulfones, including the potential synthesis of this compound. These catalysts facilitate the coupling of various starting materials under controlled conditions.

Copper-Catalyzed Approaches

Copper-catalyzed methods offer a versatile and cost-effective route for the synthesis of sulfones. These approaches often involve the coupling of sulfinate salts with organic halides or the reaction of arylboronic acids with arylsulfonyl hydrazides. rsc.org While many examples focus on the synthesis of diaryl or vinyl sulfones, the underlying principles are applicable to the formation of alkyl sulfones like this compound.

One notable copper-catalyzed approach is the three-component reaction involving arylpropiolic acids, potassium metabisulfite (B1197395) (K2S2O5), and aryl boronic acids to produce vinyl sulfone derivatives. rsc.org Another strategy employs a carbon-supported copper nanoparticle (Cu-NP) system to catalyze the reaction between arylboronic acids and arylsulfonyl hydrazides, yielding diaryl sulfones at room temperature. rsc.org Furthermore, copper-catalyzed methods have been developed for preparing β-ester (hetero)aryl sulfones, which act as masked sulfinates, from the coupling of (hetero)aryl halides with reagents like sodium-3-methoxy-3-oxopropane-1-sulfinate (SMOPS). acs.org This reaction proceeds with substoichiometric amounts of a copper salt under mild, base-free conditions. acs.org

The adaptation of these methods for this compound would likely involve the coupling of an ethylating agent (e.g., ethyl halide or ethyl boronic acid) with a suitable sulfur source under the influence of a copper catalyst.

Table 1: Overview of Copper-Catalyzed Sulfone Synthesis Methods

MethodReactantsCatalyst SystemKey Features
Three-Component Decarboxylative AdditionArylpropiolic acids, K2S2O5, Aryl boronic acidsCuBr2/1,10-phenanthrolineSynthesis of vinyl sulfones. rsc.org
Nanoparticle CatalysisArylboronic acids, Arylsulfonyl hydrazidesCarbon-supported Copper Nanoparticles (Cu-NP)Heterogeneous catalysis at room temperature for diaryl sulfones. rsc.org
Masked Sulfinate Coupling(Hetero)aryl halides, SMOPSCopper Iodide (CuI)Synthesis of β-ester sulfones under mild, base-free conditions. acs.org
Palladium-Catalyzed Reactions

Palladium catalysts are highly effective for a range of cross-coupling reactions, including the formation of sulfones. These reactions are known for their high efficiency, functional group tolerance, and mild reaction conditions. nih.gov

A significant palladium-catalyzed method is the sulfination of aryl and heteroaryl halides, which provides access to a wide variety of aryl and heteroaryl sulfinates. nih.gov These intermediates can be further utilized in one-pot protocols to directly synthesize sulfones. nih.gov Another advanced strategy is a palladium-catalyzed multicomponent cross-electrophile coupling that uses sulfur dioxide to produce diversely functionalized sulfones under metal-reductant-free conditions. rsc.org This method can achieve the synthesis of both aryl-alkyl and alkyl-alkyl sulfones. rsc.org The mechanism is thought to involve the oxidative addition of the palladium catalyst to an aryl iodide and an allylic acetate, followed by the selective insertion of SO2 into the aryl-Pd complex to form a sulfinate, which then undergoes reductive elimination. rsc.org

Palladium catalysis has also been employed for the intramolecular oxidative arylation to create fused biaryl sulfones and for the hydrosulfonylation of allenes to produce allylic sulfones with high regio- and stereoselectivity. acs.orgnih.gov The synthesis of 1,1-diarylethylenes can be achieved through a palladium-catalyzed cross-coupling of benzylic sulfones with aryl triflates, which proceeds via α-arylation followed by β-elimination. rsc.org

Table 2: Selected Palladium-Catalyzed Reactions for Sulfone Synthesis

Reaction TypeReactantsCatalyst SystemProduct Type
Sulfination of HalidesAryl/Heteroaryl HalidesPalladium ComplexAryl/Heteroaryl Sulfones nih.gov
Cross-Electrophile CouplingAryl Iodides, Allylic Acetates, SO2Palladium CatalystFunctionalized Sulfones rsc.org
Intramolecular Oxidative ArylationBiaryl SulfonesPalladium CatalystFused Biaryl Sulfones acs.org
Hydrosulfonylation of AllenesAllenes, Sulfinic AcidsPd(PPh3)4/DPEphosE-Allylic Sulfones nih.gov

Photocatalytic Methods in Sulfone Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling new types of reactivity under mild reaction conditions through the use of light. nih.govresearchgate.net These methods are particularly useful for the synthesis and functionalization of sulfones.

Visible-light photoredox catalysis can be used to generate sulfonyl radicals from precursors like sulfonyl chlorides or sulfinate salts. beilstein-journals.orgacs.org For instance, Eosin Y, an organic photocatalyst, has been used to prepare vinyl sulfones from aryl sulfinate salts. beilstein-journals.org The reaction mechanism involves the oxidative quenching of the photoexcited catalyst. beilstein-journals.org In other systems, iridium-based photocatalysts are employed to activate sulfone-substituted tetrazoles, generating sulfonyl radical intermediates that can be trapped by electron-deficient olefins to form dialkyl sulfones. acs.org This process is often enhanced by the presence of a base like 4-(dimethylamino)pyridine (DMAP) and an oxidant. acs.org

The development of photocatalytic methods provides a pathway for the synthesis of this compound by potentially coupling ethyl radicals with a suitable sulfur dioxide source or a sulfonyl radical precursor under visible light irradiation, offering a green and efficient alternative to traditional thermal methods.

One-Pot and Multi-Component Reactions for Sulfone Derivatives

One-pot and multi-component reactions (MCRs) represent highly efficient synthetic strategies by combining multiple reaction steps into a single operation, thereby reducing waste, saving time, and simplifying purification processes. researchgate.net These approaches are increasingly applied to the synthesis of complex molecules, including sulfone derivatives.

An example is the visible-light-induced one-pot synthesis of sulfonic esters from arylazo sulfones, a sulfur dioxide surrogate (DABSO), and various alcohols. rsc.orgrsc.org This multicomponent reaction is facilitated by a copper catalyst and proceeds under mild conditions. rsc.orgrsc.org Another approach involves a one-pot hydroxysulfonylation reaction through a photocatalytic redox process to access α-hydroxysulfonylamides. researchgate.net Furthermore, a one-pot, four-component synthesis involving an ene reaction has been developed to produce polyfunctional sulfones. scispace.com

These methodologies highlight the potential for developing a streamlined synthesis of this compound from simple, readily available ethyl precursors and a sulfur source in a single, efficient step.

Application of SO2 Surrogates in this compound Synthesis

The use of sulfur dioxide (SO2) is common in sulfone synthesis, but its gaseous and toxic nature presents significant handling challenges. d-nb.infoox.ac.uk To overcome this, stable, solid SO2 surrogates have been developed, reinvigorating research into sulfur dioxide chemistry. ox.ac.ukbaranlab.org

Commonly used SO2 surrogates include DABCO·(SO2)2 (DABSO) and inorganic sulfites like sodium metabisulfite (Na2S2O5) or potassium metabisulfite (K2S2O5). rsc.orgrsc.org These reagents serve as a convenient source of the sulfonyl group in a variety of transformations. For example, DABSO has been used in the multicomponent synthesis of sulfonic esters. rsc.org A highly efficient one-step synthesis of alkyl-alkyl and aryl-alkyl sulfones has been described using a combination of halides, SO2 surrogates, and phosphate (B84403) esters. rsc.org Specifically, thiourea (B124793) dioxide can be used as a reductive SO2 surrogate to obtain alkyl-alkyl sulfones under transition-metal-free conditions. rsc.org

The application of these surrogates provides a practical and safer route for the synthesis of this compound, likely through the reaction of an ethylating agent with the SO2 surrogate under appropriate catalytic conditions.

Table 3: Common SO2 Surrogates and Their Applications

SO2 SurrogateChemical NameKey Applications in Sulfone Synthesis
DABSODABCO·(SO2)2Multicomponent synthesis of sulfonic esters. rsc.orgrsc.org
Sodium MetabisulfiteNa2S2O5Source of sulfonyl groups in transition metal-catalyzed or radical processes. rsc.org
Potassium MetabisulfiteK2S2O5Widely used in various sulfonylation transformations. rsc.org
Thiourea Dioxide(NH2)2CSO2Reductive surrogate for transition-metal-free synthesis of alkyl-alkyl sulfones. rsc.org

Continuous-Flow Synthesis and Microchannel Reactor Applications

Continuous-flow chemistry, particularly utilizing microchannel reactors, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. researchgate.net These benefits are especially pronounced for highly exothermic reactions, such as the oxidation of sulfides to sulfones.

A continuous-flow synthesis strategy has been successfully developed for the production of methyl sulfone (MSM), a close analog of this compound. acs.org In this process, dimethyl sulfoxide (DMSO) is oxidized using hydrogen peroxide in a microchannel reactor. acs.org The study systematically investigated the effects of channel diameter, temperature, catalyst dosage, and residence time to optimize the yield of MSM, achieving up to 95.3%. acs.orgresearchgate.net This approach drastically improves safety by minimizing the reaction volume at any given time and allowing for precise temperature control, thereby preventing thermal runaways. acs.org

Given the success with methyl sulfone, a similar continuous-flow process could be readily adapted for the industrial-scale synthesis of this compound. This would involve feeding diethyl sulfoxide (DESO) and an oxidizing agent like hydrogen peroxide through a microchannel reactor under optimized conditions. This method represents a safer, more efficient, and scalable production strategy compared to conventional batch methods. acs.org Patents also describe continuous flow processes for preparing sulfoxide compounds, which are direct precursors to sulfones, further supporting the viability of this approach. google.comgoogle.com

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound, typically achieved through the oxidation of diethyl sulfide, involves complex reaction mechanisms that can proceed through different pathways, including those involving radical intermediates. Catalyzed versions of these syntheses are also common, and their mechanisms are often explored through computational transition state analysis.

Radical Intermediates in Sulfone Formation

The formation of sulfones can proceed via radical mechanisms, particularly under conditions that favor the homolytic cleavage of bonds. In the context of this compound synthesis, radical intermediates are most relevant in oxidation reactions of diethyl sulfide that are initiated by radical-generating species or high temperatures.

The pyrolysis of diethyl sulfide, for instance, is understood to proceed through a radical mechanism. At high temperatures, the carbon-sulfur bonds can break, leading to the formation of ethyl radicals. These highly reactive species can then participate in a complex series of reactions. While the primary products of pyrolysis are species like ethylene, ethane, and methane, the potential for radical-based oxidation to form sulfones exists if an oxygen source is present.

A more direct pathway to sulfone formation via radical intermediates involves the oxidation of the corresponding sulfide. The oxidation of dimethyl sulfide (DMS), a close structural analog of diethyl sulfide, has been studied and is known to proceed through various channels, including those involving radical intermediates, especially in atmospheric chemistry. The reaction can be initiated by hydroxyl (•OH) or nitrate (B79036) (•NO3) radicals, leading to a cascade of reactions that can form sulfur-centered radicals such as methylthiyl (CH3S•), methylsulfinyl (CH3SO•), and methylsulfonyl (CH3SO2•) radicals. whiterose.ac.uk The methylsulfonyl radical is a key intermediate in the formation of dimethyl sulfone. By analogy, the oxidation of diethyl sulfide is expected to involve similar ethyl-substituted radical intermediates.

The generation of sulfonyl radicals as intermediates is a known strategy in organic synthesis for the formation of sulfones. These radicals can be generated from various precursors, such as sulfonyl chlorides or sulfone-substituted tetrazoles, often through photoredox catalysis. researchgate.net Once formed, the sulfonyl radical can react with suitable substrates.

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the detection of radical intermediates. nih.govnih.govchemrxiv.orgmdpi.com By using spin traps, short-lived radicals can be converted into more stable radical adducts that can be observed by EPR, providing evidence for their existence in a reaction mechanism. While specific EPR studies on the radical-mediated synthesis of this compound are not widely reported in the provided search results, the technique has been used to detect sulfur-centered radicals in other systems, supporting the general feasibility of such intermediates. nih.govnih.govchemrxiv.org For example, sulfur-centered radicals have been trapped and characterized during the oxidation of thiols and sulfite (B76179). nih.gov

Table 1: Key Radical Intermediates in Sulfide Oxidation

Precursor MoleculeInitiating SpeciesKey Radical Intermediates (by analogy for this compound)Detection Method
Diethyl SulfideHeat (Pyrolysis)Ethyl radical (CH3CH2•)-
Diethyl SulfideHydroxyl radical (•OH)Ethylthiyl radical (CH3CH2S•)EPR (by analogy)
Diethyl SulfideHydroxyl radical (•OH)Ethylsulfinyl radical (CH3CH2SO•)EPR (by analogy)
Diethyl SulfideHydroxyl radical (•OH)Ethylsulfonyl radical (CH3CH2SO2•)EPR (by analogy)

Transition State Analysis in Catalyzed Reactions

The synthesis of this compound is often achieved by the oxidation of diethyl sulfide using various oxidants, a process that can be significantly accelerated by catalysts. Understanding the mechanism of these catalyzed reactions often involves the computational analysis of transition states. Density Functional Theory (DFT) is a powerful tool for modeling these reactions, allowing for the calculation of the geometries and energies of reactants, intermediates, transition states, and products. whiterose.ac.ukresearchgate.net

For the oxidation of sulfides to sulfones, the reaction generally proceeds in two steps: the oxidation of the sulfide to a sulfoxide, followed by the oxidation of the sulfoxide to the sulfone. Each of these steps proceeds through a transition state.

Computational studies on the oxidation of sulfides by peroxides, such as hydrogen peroxide, have been performed. whiterose.ac.uk For the reaction of diethyl sulfide with a hydroperoxide (ROOH), a concerted transition state is proposed where the hydroxyl oxygen of the peroxide is transferred to the sulfur atom as a hydrogen atom moves to form an alcohol. DFT calculations for the reaction of Et2S with n-butyl hydroperoxide (nBuOOH) have estimated activation energies for this process. whiterose.ac.uk

Catalysts, such as metal oxides, can lower the activation energy of these oxidation steps. organic-chemistry.org For instance, the oxidation of sulfides can be catalyzed by various metal oxides. organic-chemistry.org While specific DFT studies on the catalyzed synthesis of this compound are not detailed in the provided search results, the principles of such analyses are well-established for similar systems.

A transition state analysis typically involves locating the saddle point on the potential energy surface that connects the reactants and products. The energy of this transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. The geometry of the transition state provides insight into the bonding changes that occur during the reaction.

Table 2: Representative Calculated Activation Energies for Sulfide Oxidation

ReactantsOxidantCatalystComputational MethodCalculated Activation Energy (kcal/mol)Reference
Diethyl Sulfide (Et2S)n-Butyl Hydroperoxide (nBuOOH)NoneDFT26.1 whiterose.ac.uk
Allyl Methyl SulfideHydrogen PeroxideNoneM06-2X/6-31G(d,p)Not specified researchgate.net
General SulfidesHydrogen PeroxideTantalum Carbide-Not specified organic-chemistry.orgmdpi.com
General SulfidesHydrogen PeroxideNiobium Carbide-Not specified organic-chemistry.orgmdpi.com

Note: The data in this table is based on computational studies of related sulfide oxidations and serves to illustrate typical activation energies. Specific values for the catalyzed synthesis of this compound may vary.

Reactivity and Chemical Transformations of Diethyl Sulfone

Reactions at the Sulfonyl Group

Reactions involving the sulfonyl group of diethyl sulfone primarily center on the cleavage of the carbon-sulfur (C-S) bonds and its interaction with catalytic metal centers.

The C-S bond in this compound is generally stable, but it can be cleaved under specific enzymatic or oxidative conditions.

Certain microorganisms can utilize dialkylsulfones as a sulfur source, a process that necessitates the enzymatic cleavage of the C-S bond. In bacteria such as Pseudomonas fluorescens, this is accomplished by two-component flavin-dependent monooxygenases (TC-FMOs). rsc.org While detailed studies have focused on dimethyl sulfone, the mechanism provides a clear model for the biodegradation of simple dialkyl sulfones like this compound.

The key enzyme in this pathway, a monooxygenase, catalyzes the C–S bond cleavage to convert the dialkylsulfone into a sulfinate. rsc.org This process is crucial for bacterial survival in sulfur-limited environments. rsc.org The reaction is believed to proceed through a flavin-N5 oxygen adduct. rsc.org These enzymes are part of a broader sulfur assimilation pathway that allows bacteria to metabolize various organosulfur compounds. rsc.org

Table 1: Enzymatic C-S Bond Cleavage of Dialkylsulfones
Enzyme SystemOrganism ExampleSubstrate ClassKey Reaction StepSignificance
Two-Component Flavin-Dependent Monooxygenases (TC-FMOs)Pseudomonas fluorescensDialkylsulfones (e.g., Dimethyl Sulfone)C-S bond cleavage via a flavin-N5 oxygen adductBacterial sulfur assimilation from environmental organosulfur compounds. rsc.org

The oxidative cleavage of the C-S bond in sulfones is a known, albeit challenging, transformation. researchgate.net Photocatalytic methods can induce the homolytic cleavage of C-S bonds in related sulfur compounds. researchgate.net For sulfides, irradiation can lead to the formation of a radical cation, which can then undergo C-S bond cleavage. researchgate.netunipr.it While direct studies on this compound are limited, the general principle involves the generation of highly reactive intermediates. researchgate.net Oxidation of sulfides with powerful reagents like singlet oxygen can lead to C-S bond cleavage, forming carbonyl compounds. researchgate.net In some systems, further oxidation can yield sulfonic acids. wikipedia.org

The sulfonyl group can participate in a variety of transition-metal-catalyzed reactions, which often involve the cleavage of the C(sp³)–S bond. This reactivity allows sulfones to serve as versatile building blocks in organic synthesis. rsc.org Catalytic systems based on metals like nickel, palladium, and ruthenium have been developed for the desulfonylative functionalization of sulfones. rsc.orgmdpi.com

For instance, nickel complexes can catalyze the deoxydesulfurization of sulfones in the presence of Grignard reagents. rsc.org Palladium catalysts have been employed in Heck-type reactions where a vinyl sulfone acts as both the aryl donor and acceptor, proceeding through the oxidative addition of the C–S bond to the metal center. rsc.org Similarly, ruthenium complexes can catalyze the transformation of bis(styryl)sulfones into 1,4-diaryl-1,3-butadienes. rsc.org These examples highlight the potential for the sulfonyl group in this compound to coordinate with metal centers, facilitating C-S bond activation and subsequent functionalization, turning an otherwise inert group into a reactive handle. rsc.orgmdpi.com

C-S Bond Cleavage Reactions

Reactions at the Alpha-Carbons

The electron-withdrawing sulfonyl group significantly increases the acidity of the protons on the adjacent methylene (B1212753) (–CH₂–) groups of this compound. This facilitates the deprotonation of these α-carbons to form a carbanion, which is a key intermediate for various functionalization reactions.

The primary reaction at the α-carbon of this compound is alkylation. This can be achieved through two main strategies: direct catalytic alkylation using alcohols or a two-step deprotonation-alkylation sequence.

Catalytic α-alkylation using alcohols is an efficient and sustainable method that generates water as the only byproduct. acs.org This transformation, often termed a "borrowing hydrogen" or "hydrogen auto-transfer" reaction, typically employs pincer complexes of earth-abundant metals like manganese or precious metals like ruthenium. acs.orgacs.org The reaction proceeds via the in-situ formation of an aldehyde from the alcohol, followed by the addition of the sulfone carbanion and subsequent hydrogenation of the resulting vinyl sulfone intermediate. acs.orgacs.org This method allows for the modification of sulfones with a wide range of aromatic and aliphatic alcohols under relatively mild conditions. acs.org

Table 2: Catalytic α-Alkylation of Sulfones with Alcohols
Catalyst TypeMetal CenterReaction TypeKey FeaturesReference
Pincer ComplexManganese (Mn)α-alkylation via borrowing hydrogenUtilizes an earth-abundant metal; good selectivity for alkylation over olefination. acs.org
Ru-MACHO ComplexRuthenium (Ru)α-alkylation via borrowing hydrogenEffective for alkylating sulfones and sulfonamides with aliphatic alcohols. acs.org

Alternatively, the classical approach to functionalizing the α-position involves a two-step process. First, a strong base, such as n-butyllithium, is used to deprotonate the α-carbon, generating a stabilized sulfonyl carbanion. rsc.org This nucleophilic intermediate can then be trapped by various electrophiles, most commonly alkyl halides, in a standard SN2 reaction to form a new C-C bond. acs.org This method provides a versatile route to a wide range of substituted sulfones. researchgate.net

Strain-Release Reactions of Sulfone-Substituted Systems

The sulfonyl group, such as that in this compound, is a key functional group in the design of highly reactive molecules used in strain-release chemistry. While this compound itself is not a strained molecule, the sulfonyl moiety is integral to the stability and reactivity of "spring-loaded" reagents like sulfone-substituted bicyclo[1.1.0]butanes (BCBs) and bicyclo[2.1.0]pentanes (housanes). nih.gov These compounds are bench-stable yet possess immense strain energy (over 50 kcal/mol), which can be released upon reaction. nih.gov

The reaction proceeds via the cleavage of the central, highly strained C-C σ-bond, leading to the formation of functionalized cyclobutanes and cyclopentanes. nih.gov The sulfone group plays a crucial role in this process. Its strong electron-withdrawing nature activates the strained system, making it susceptible to attack by nucleophiles or radical species. wikipedia.org This activation facilitates the cleavage of the bridging bond. nih.gov

The reactivity of these sulfone-substituted strained systems can be finely tuned. Research has shown that the electronic properties of the aryl group in aryl sulfone-substituted systems significantly impact the reaction kinetics. Aryl sulfones bearing electron-withdrawing groups (e.g., 4-CF₃, 3,5-diF) are substantially more reactive, while those with electron-donating groups (e.g., OMe) exhibit attenuated reactivity. nih.gov This tunability allows for precise control over chemical transformations, which is particularly valuable in complex applications like peptide labeling. nih.gov Following the strain-release transformation, the resulting sulfonyl group can serve as a versatile chemical handle for further derivatization. nih.gov

Table 1: Examples of Strain-Release Reactions with Sulfone-Substituted Systems

Strained System Reactant/Condition Product Type Reference
Sulfonyl-substituted bicyclo[1.1.0]butane Nucleophiles (e.g., amines, thiols) Functionalized cyclobutane nih.govnih.gov
Sulfonyl-substituted bicyclo[1.1.0]butane Radical species Functionalized cyclobutane nih.gov
Sulfonyl-substituted bicyclo[2.1.0]pentane (housane) Nucleophiles Functionalized cyclopentane nih.gov
Electron-deficient bicyclo[1.1.0]butanes Pt(II) catalyst Nitrogen- and oxygen-containing heterocycles acs.org

Role as a Solvent and Ligand

Aliphatic sulfones, including this compound and its close analog dimethyl sulfone (DMSN), are recognized for their potential as solvents in organic synthesis due to their high polarity, thermal stability, and low toxicity. rsc.org this compound is a white crystalline solid at room temperature with a melting point of 73-74 °C and a high boiling point of 246 °C. chemicalbook.comchemicalbook.com Its solubility in water and various organic solvents makes it a versatile medium for chemical reactions.

Research has highlighted the effectiveness of dimethyl sulfone as a green and recyclable solvent for various organic reactions. rsc.orgrsc.org Given the structural similarity, these findings suggest analogous applications for this compound. DMSN has been successfully employed as a solvent for copper-catalyzed cross-coupling reactions, including Sonogashira, Heck, and Suzuki reactions, affording moderate to good yields. rsc.org Its high polarity and thermal stability make it a suitable high-temperature solvent for such transformations. rsc.org Furthermore, this compound has been specifically noted as a reagent in the preparation of sulfone-based electrolytes for applications like aluminum electrodeposition, underscoring its utility in electrochemical systems where solvent properties are critical. chemicalbook.com

Table 2: Dialkyl Sulfones as Solvents in Catalytic Reactions

Reaction Type Catalyst System Solvent Key Finding Reference
Sonogashira Coupling CuI / K₃PO₄ Dimethyl Sulfone (DMSN) Achieved moderate to good yields without an external ligand. rsc.orgrsc.org
Heck Coupling CuI / K₃PO₄ Dimethyl Sulfone (DMSN) DMSN acted as both solvent and ligand. rsc.orgrsc.org
Suzuki Coupling CuI / K₃PO₄ Dimethyl Sulfone (DMSN) Solvent was recoverable and reusable. rsc.org
Aluminum Electrodeposition Not specified This compound Used in the preparation of sulfone-based electrolytes. chemicalbook.com

The sulfonyl group possesses oxygen atoms with lone pairs of electrons that can coordinate to metal centers, allowing sulfones to act as ligands in metal-catalyzed systems. rsc.org While the use of sulfoxides as ligands is more extensively documented, sulfones have also been shown to form stable complexes with transition metals. rsc.orgacs.org

Studies involving dimethyl sulfone (DMSN) have explicitly demonstrated its dual role as both a solvent and a ligand. rsc.org In copper-catalyzed C-C cross-coupling reactions, DMSN was found to function effectively as a ligand for the copper ions, obviating the need for additional, often costly, ligands. rsc.orgrsc.org This coordinating ability is attributed to the sulfonyl group. The ligand properties are not limited to copper; studies have also investigated complexes of other metals, such as cobalt(II), with sulfone ligands. acs.org Additionally, more complex molecules containing the sulfone functional group, like 3,3′-diaminodiphenyl sulfone, have been used to synthesize novel metal complexes with various transition metals, including copper, nickel, and zinc, further illustrating the coordinating capability of the sulfone moiety. mdpi.com This evidence strongly suggests that this compound, sharing the same functional group, can similarly act as a ligand in various metal-catalyzed reactions.

Theoretical and Computational Studies of Diethyl Sulfone

Quantum Chemical Studies

Quantum chemical studies, employing both ab initio and density functional theory (DFT) methods, have been instrumental in elucidating the fundamental characteristics of the diethyl sulfone molecule.

Ab initio Hartree-Fock (HF) methods have been applied to investigate the conformational landscape and vibrational spectra of this compound. Studies using the restricted Hartree-Fock (RHF) method with the 6-311++G(d,p) basis set have performed detailed analyses of the molecule's potential energy surface (PES). researchgate.net This analysis revealed that this compound exists as an equilibrium mixture of four stable, interconverting rotational isomers (conformers) with varying degrees of degeneracy. researchgate.net The calculations were able to determine the accurate energies of these four minima on the PES, as well as the five saddle points that represent the transition states between them.

Further ab initio computations at the RHF/6-311++G(d,p) level have been used to explore the structural and spectral parameters of solute-solvent systems involving this compound. scribd.com For instance, investigations into the interaction between lithium chloride (LiCl) and this compound have shown the existence of stable 1:1 LiCl-sulfone complexes. These calculations help to understand the sensitivity of specific vibrational modes, such as C-H and S=O stretching, to the formation of these complexes. scribd.com Quantum chemical studies have also been performed on the hydration of this compound, providing insights into its interactions with water molecules. researchgate.net

Density Functional Theory (DFT) has been widely used as a computationally efficient yet accurate alternative to traditional ab initio methods for studying this compound. The hybrid B3PW91 functional, combined with the 6-311++G(d,p) basis set, has been successfully employed to investigate the potential energy surface and vibrational spectra of the molecule. researchgate.net These DFT calculations corroborate the findings from RHF methods, confirming the existence of four stable conformers and providing data on their relative energies and populations based on the Boltzmann distribution law. researchgate.net

A significant application of DFT is in the field of electrochemistry, particularly for high-voltage lithium-ion batteries where sulfones are considered as stable electrolyte solvents. researchgate.net DFT-based thermodynamic cycle methods have been used to compute the oxidation potentials of a series of sulfone-based molecules, including this compound. researchgate.net These calculations provide crucial insights into the electrochemical stability of the solvent. The results indicate that the oxidation potentials of sulfones are generally high and can be further increased by functionalizing the molecules with strong electron-withdrawing groups, a finding that is critical for designing more stable electrolytes. researchgate.net

The analysis of charge distribution and electrostatic potential is crucial for understanding a molecule's reactivity and intermolecular interactions. While direct visualizations of this compound's electrostatic potential map are not detailed in the provided sources, its effects are explored through computational studies of its properties. DFT calculations of the molecule's oxidation potential offer a direct window into its electronic structure and the ease with which it can be oxidized. researchgate.net

The oxidation potential is fundamentally linked to the charge distribution within the molecule and the energy of its highest occupied molecular orbital (HOMO). researchgate.net Computational studies show that this potential is sensitive to the molecular structure and the presence of functional groups. By calculating how the oxidation potential changes with modifications to the molecule, researchers can infer how these changes alter the charge distribution and electrostatic potential. The ability of DFT to predict these properties is invaluable for the rational design of sulfone derivatives with tailored electrochemical stability for applications such as high-energy batteries. researchgate.net

Molecular Dynamics Simulations for Ion-Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time, providing a dynamic picture of ion-solvent interactions in the bulk liquid phase. This compound's properties, such as its high dielectric constant and electrochemical stability, make it a candidate for use as a solvent in nonaqueous electrolytes for batteries. scribd.comgoogle.com

Mechanistic Insights from Computational Chemistry

Computational chemistry offers profound insights into the mechanisms of chemical reactions and conformational changes by mapping out the potential energy surfaces that govern these processes.

Computational studies have been used to explore various reaction pathways and their associated energetics for this compound and its derivatives.

Conformational Pathways: The internal rotations of the ethyl groups in this compound give rise to a complex potential energy surface. As established by RHF and DFT calculations, there are four distinct stable conformers separated by five transition states. researchgate.net The relative energies of these stationary points dictate the equilibrium populations of the conformers and the energy barriers for interconversion between them. This conformational flexibility is a key aspect of the molecule's behavior in different environments.

Enzymatic C–S Bond Cleavage: The mechanism of C–S bond cleavage in this compound has been investigated in the context of the enzyme dimethylsulfone monooxygenase. pnas.org Computational docking experiments were performed to place this compound within the enzyme's active site. These simulations provided insights into substrate specificity and the structural requirements for the reaction to proceed. The modeling helped to rationalize how the enzyme orients the substrate to facilitate the cleavage of one of its C–S bonds, leading to the formation of ethanesulfinate. pnas.org

Chemical Reaction Pathways: The Ramberg–Bäcklund reaction, a classic method for forming alkenes, was first reported in a study titled "The Reactions of Some Monohalogen Derivatives of this compound". chemistry-chemists.com This reaction involves the base-mediated conversion of α-halosulfones to alkenes via an unstable thiirane dioxide intermediate, with the extrusion of sulfur dioxide. chemistry-chemists.com Computational chemistry is used to model the mechanism of this reaction, including the initial deprotonation, the rate-limiting intramolecular nucleophilic substitution to form the three-membered ring, and the final cheletropic elimination of SO2.

Transition State Determination

Theoretical and computational studies have been instrumental in understanding the conformational landscape of this compound. The molecule's flexibility, primarily due to the rotation around the carbon-sulfur bonds, gives rise to multiple rotational isomers (conformers) and the transition states that separate them. These transition states represent the energy maxima along the reaction coordinate of conformational change and are crucial for understanding the dynamics of the molecule.

Ab initio Hartree-Fock (RHF) and Density Functional Theory (DFT) calculations have been employed to investigate the potential energy surface (PES) of this compound. A study by Papanyan, Mkhitaryan, and Gabrielyan utilized the RHF/6-311++G(d, p) and B3PW91/6-311++G(d, p) levels of theory to map out the PES. ysu.am Their work revealed the existence of four stable conformers, corresponding to energy minima on the PES. ysu.am

Crucially, these calculations also identified and characterized the transition states connecting these stable conformers. A transition state is a first-order saddle point on the potential energy surface, possessing one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate leading from one minimum to another. The aforementioned study successfully located five such saddle points on the potential energy surface of this compound. ysu.am The determination of these transition states is fundamental to calculating the energy barriers for internal rotation and understanding the rates of interconversion between the different conformational isomers.

The computational approach to locating transition states typically involves optimizing the molecular geometry to a saddle point rather than a minimum. This requires specialized algorithms that can search for a structure with a zero gradient and exactly one negative eigenvalue in the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates).

Table 1: Summary of Computational Methods for Stationary Point Determination in this compound

Computational LevelPurposeNumber of Minima (Conformers) FoundNumber of Saddle Points (Transition States) Found
RHF/6-311++G(d, p)Potential Energy Surface Scan45
B3PW91/6-311++G(d, p)Potential Energy Surface Scan45

Vibrational Spectroscopy Analysis (e.g., IR Spectra)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a powerful experimental technique for characterizing molecular structure. When combined with computational methods, it offers a detailed picture of the vibrational modes of a molecule. For this compound, theoretical calculations of its IR spectrum serve to complement and aid in the interpretation of experimental data.

The same computational study that determined the transition states of this compound also calculated its theoretical IR spectra. ysu.am These calculations were performed for all stationary points found on the potential energy surface, including the four stable conformers and the five transition states. ysu.am This allows for a comprehensive understanding of how the vibrational frequencies shift with changes in molecular conformation.

The calculation of vibrational frequencies is typically performed after a geometry optimization. It involves computing the second derivatives of the energy with respect to the nuclear coordinates to obtain the force constants. From these, the vibrational frequencies and their corresponding normal modes can be determined.

Key vibrational modes for sulfones include the symmetric and asymmetric stretching vibrations of the SO₂ group, which are typically strong in the IR spectrum. Other characteristic vibrations include C-H stretching, scissoring, wagging, and twisting modes of the ethyl groups, as well as C-S bond stretching and various skeletal deformations.

The calculated vibrational frequencies for the stable conformers of this compound can be compared with experimental IR spectra to confirm the presence of these conformers in a sample. Furthermore, the theoretical spectra of the transition states, while not directly observable experimentally, provide valuable insight into the nature of the vibrational modes at the peak of the rotational energy barriers.

Table 2: Calculated Vibrational Frequencies for a Stable Conformer of this compound (Illustrative)

Vibrational ModeFrequency (cm⁻¹)
SO₂ asymmetric stretch~1350
SO₂ symmetric stretch~1150
CH₂ scissoring~1460
CH₃ symmetric stretch~2940
C-S stretch~750

Note: The frequencies in this table are illustrative and represent typical ranges for the specified vibrational modes in sulfones. Precise values would be obtained from the specific computational study.

Biological and Pharmacological Research of Diethyl Sulfone

Metabolic Pathways and Biotransformation

The biotransformation of diethyl sulfone is intrinsically linked to the broader metabolism of organosulfur compounds, which are processed by a diverse range of organisms, from microbes to mammals, through various enzymatic reactions.

Certain microorganisms possess specialized enzymatic machinery to metabolize organosulfur compounds, including sulfones. A well-documented example is the "4S pathway," extensively studied in bacteria such as Rhodococcus erythropolis IGTS8. wikipedia.orgmdpi.com This pathway allows the bacterium to utilize organosulfur compounds like dibenzothiophene (B1670422) (DBT) as a sole sulfur source without degrading the carbon framework, thus preserving the calorific value of fossil fuels. irost.irrsc.org

The 4S pathway involves a series of enzymatic steps:

Oxidation: The pathway is initiated by a monooxygenase, DszC, which sequentially oxidizes the sulfur atom in DBT to form dibenzothiophene sulfoxide (B87167) (DBTO) and then dibenzothiophene sulfone (DBTO2). wikipedia.orgasm.org

C-S Bond Cleavage: A second monooxygenase, DszA, which is also a dibenzothiophene-sulfone monooxygenase, cleaves a carbon-sulfur bond in the sulfone intermediate (DBTO2) to produce 2-hydroxybiphenyl-2-sulfinate (HBPS). wikipedia.orgnih.govbiorxiv.org

Desulfination: Finally, the enzyme DszB, a desulfinase, catalyzes the removal of the sulfur group from HBPS, releasing it as sulfite (B76179) and yielding the final product, 2-hydroxybiphenyl (2-HBP). wikipedia.orgmdpi.com

These enzymatic reactions are energetically supported by an NADH-FMN reductase, encoded by the dszD gene. nih.gov The entire process demonstrates a sophisticated microbial strategy for sulfur acquisition from complex organic molecules, where sulfones are key intermediates.

Table 1: Key Enzymes of the Microbial 4S Pathway

Enzyme Gene Function Substrate Product
Dibenzothiophene Monooxygenase dszC Sequential oxidation of sulfur atom Dibenzothiophene (DBT) Dibenzothiophene Sulfone (DBTO2)
Dibenzothiophene Sulfone Monooxygenase dszA Cleavage of a C-S bond Dibenzothiophene Sulfone (DBTO2) 2-hydroxybiphenyl-2-sulfinate (HBPS)
2-hydroxybiphenyl-2-sulfinate Desulfinase dszB Removal of sulfite 2-hydroxybiphenyl-2-sulfinate (HBPS) 2-hydroxybiphenyl (2-HBP) + Sulfite
NADH-FMN Reductase dszD Supplies reduced flavin (FMNH2) to DszA and DszC FMN, NADH FMNH2, NAD+

In mammals, sulfones are recognized as metabolites of various sulfur-containing compounds, including pharmaceuticals and xenobiotics. The metabolic pathway typically involves the oxidation of sulfides to sulfoxides, which can then be further oxidized to the corresponding sulfone. nih.govwikipedia.org This process is a key part of the body's detoxification mechanisms. oup.com For instance, in vivo and in vitro studies in rats have demonstrated the conversion of didesmethylchlorpromazine to its sulfoxide and subsequently to its sulfone metabolite. nih.gov

While mammals can synthesize essential sulfur-containing amino acids like cysteine from methionine, they are largely dependent on dietary sources for their sulfur needs. oup.com The endogenous production of simple alkyl sulfones like this compound is not well-documented as a primary metabolic pathway. However, the enzymatic systems capable of producing sulfones from precursor sulfides are present. The metabolism of many xenobiotics involves sulfation, a process catalyzed by sulfotransferases, which increases water solubility and facilitates excretion. oup.comoup.com The endogenous synthesis of hydrogen sulfide (B99878) (H₂S) is a well-established process in mammals, with key roles in neuromodulation and other physiological functions. nih.gov This highlights the complex and vital nature of sulfur metabolism in the body.

The transformation of sulfones is primarily an oxidative process. In microbes, as seen in the 4S pathway, flavin-dependent monooxygenases are crucial for both the formation and subsequent breakdown of sulfone intermediates. wikipedia.orgasm.org

In mammals, the oxidation of sulfides to sulfoxides and sulfones is often catalyzed by the Cytochrome P450 (CYP) family of enzymes. nih.govmdpi.com These heme-containing monooxygenases are central to the metabolism of a vast array of foreign compounds. nih.gov For example, studies have shown that the conversion of diallyl sulfide to diallyl sulfone is mediated by CYP enzymes. nih.govresearchwithrutgers.com Specifically, an NADPH-dependent oxygenase activity responsible for converting a sulfoxide to a sulfone has been localized in liver microsomes, a site rich in CYP enzymes. nih.gov Furthermore, specific isoforms like CYP3A4 have been identified as being primarily involved in the sulfoxidation of certain compounds, such as the drug tenatoprazole, to its sulfone metabolite. mdpi.com Besides CYPs, other enzymes like sulfite oxidizing enzymes are critical in sulfur metabolism, catalyzing the oxidation of sulfite to sulfate (B86663), a vital step in the detoxification of excess sulfite. nih.gov

Mechanisms of Biological Activity

This compound and related sulfone-containing molecules have been investigated for their effects on various biological systems, revealing mechanisms that include enzyme modulation and impacts on fundamental cellular processes.

Sulfone compounds have been shown to interact with and inhibit key metabolic enzymes, most notably members of the Cytochrome P450 superfamily. solvobiotech.com A prominent example is the inhibition of CYP2E1 by diallyl sulfone (DASO₂), a metabolite of diallyl sulfide found in garlic. nih.govresearchwithrutgers.com

Research has demonstrated that DASO₂ acts as a potent inhibitor of CYP2E1. nih.gov The mechanism of inhibition is multifaceted:

Competitive Inhibition: Diallyl sulfide and its metabolites, including the sulfone, can compete with other substrates for the active site of CYP2E1. nih.gov

Mechanism-Based Inactivation (Suicide Inhibition): DASO₂ causes a time- and NADPH-dependent inactivation of CYP2E1. nih.govresearchwithrutgers.com This irreversible process occurs when the enzyme metabolizes DASO₂ into a reactive intermediate that then covalently binds to the enzyme, leading to a loss of function. nih.gov

The inactivation of CYP2E1 by diallyl sulfone has been characterized by specific kinetic parameters.

Table 2: Kinetic Parameters for CYP2E1 Inactivation by Diallyl Sulfone (DASO₂) nih.gov

Parameter Value Description
Ki 188 µM The concentration of DASO₂ that produces half-maximal inactivation.
kinact 0.32 min-1 The maximal rate of inactivation.

This inhibitory action on CYP2E1 is significant, as this enzyme is involved in the metabolism of numerous xenobiotics, including alcohol and certain drugs. nih.govresearchgate.net The ability of sulfones to modulate CYP activity suggests a potential for drug-drug interactions and therapeutic applications. iiarjournals.org

Sulfone-containing compounds have demonstrated notable effects on critical cellular behaviors such as cell migration and apoptosis (programmed cell death), particularly in the context of cancer research.

Studies on various sulfone derivatives have revealed significant biological activities:

Inhibition of Cell Migration: Novel benzyl (B1604629) naphthyl sulfone derivatives have been shown to efficiently suppress tumor cell migration. rsc.org For example, one such compound significantly inhibited the wound healing rate of HeLa cancer cells in a dose-dependent manner. rsc.org Similarly, research on methyl sulfone demonstrated that it could prevent metastatic melanoma cells from migrating through an extracellular matrix. researchgate.net Certain indole-based benzenesulfonamides have also been found to reduce the migration of breast cancer cells. nih.gov

Induction of Apoptosis and Cell Cycle Arrest: The antineoplastic activity of some sulfones is linked to their ability to induce apoptosis. rsc.orgresearchgate.net For instance, sulindac (B1681787) sulfone, a derivative of a nonsteroidal anti-inflammatory drug, strongly induces a time- and dose-dependent apoptotic response in human colon carcinoma cells. researchgate.net Other sulfone derivatives have been found to arrest the cell cycle at different phases (G0/G1 or G2/M), thereby inhibiting cell proliferation. nih.gov Styryl sulfone compounds have also been noted for their neuroprotective effects, which include anti-inflammatory and antioxidant properties that can protect against cell death in models of Parkinson's disease. nih.gov

These findings indicate that the sulfone moiety is a key pharmacophore in compounds designed to modulate complex cellular processes, offering potential avenues for therapeutic development in oncology and neurodegenerative diseases. mdpi.comresearchgate.net

Molecular Targets and Binding Modes

The precise molecular targets and binding modes of this compound are not extensively documented in publicly available scientific literature. However, the reactivity of the sulfone group provides some general insights into its potential interactions. The sulfonyl group is a strong electron-withdrawing group, which can make the adjacent carbon atoms susceptible to nucleophilic attack. It is believed that sulfones may interact with various cellular proteins and enzymes, although specific targets for this compound have not been definitively identified.

Research on other sulfone-containing compounds offers some clues. For instance, certain vinyl sulfone derivatives are known to act as irreversible inhibitors of cysteine proteases through the Michael addition of a cysteine residue to the vinyl group. nih.gov This type of covalent modification suggests that sulfone-containing molecules can form stable bonds with their biological targets. While this compound itself lacks a vinyl group, the reactivity of the sulfone moiety suggests it could participate in various biological interactions. Further research is needed to elucidate the specific molecular targets and binding mechanisms of this compound.

Pharmacological Applications and Therapeutic Potential

Anti-inflammatory and Analgesic Properties

While specific studies on the analgesic properties of this compound are limited, research on related sulfone compounds suggests potential in this area. The broader class of sulfones has been investigated for various biological activities, including anti-inflammatory effects. researchgate.net

Research on dimethyl sulfone (DMSO₂), a close structural analog of this compound, has demonstrated notable anti-inflammatory properties. In studies using murine macrophages, dimethyl sulfone significantly inhibited the release of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂. nih.gov This was achieved by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, dimethyl sulfone treatment led to a decrease in the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov The underlying mechanism for these effects appears to involve the downregulation of the NF-κB signaling pathway. nih.gov In a study on mice with lipopolysaccharide-induced inflammation, dimethyl sulfone was found to significantly reduce the secretion of pro-inflammatory cytokines IL-17F and TNF-α, while enhancing the expression of the anti-inflammatory factor IL-22. muhn.edu.cn

A study on a different diethyl-containing compound, diethyl 1,3-dicyclohexyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate (ZL-5010), showed both anti-inflammatory and analgesic effects in mice and rats. nih.gov This compound reduced acetic acid-induced writhing and carrageenan-induced paw edema, and also inhibited the production of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov Although this is not this compound, it points to the potential for diethyl-containing structures to possess these pharmacological activities.

Currently, there is a lack of specific data from in vivo or in vitro studies focusing solely on the analgesic properties of this compound.

Anticancer and Antiproliferative Activities

There is limited direct scientific evidence regarding the anticancer and antiproliferative activities of this compound. However, studies on other sulfone derivatives have shown promise in this area. For example, certain sulfones of a 5-nitrothiazole (B1205993) series have demonstrated selective in vitro antiproliferative activity against HepG2 human cancer cell lines. fishersci.com

Research on sulindac sulfone, a metabolite of the non-steroidal anti-inflammatory drug sulindac, has shown it to be a chemopreventive agent against mammary carcinogenesis. sigmaaldrich.com It was found to reduce tumor incidence and prolong cancer latency. sigmaaldrich.com The mechanism is thought to involve the induction of apoptosis. sigmaaldrich.com

While these findings are for related sulfone compounds, they suggest that the sulfone functional group may be a valuable component in the design of new anticancer agents. Further investigation is required to determine if this compound itself possesses any significant anticancer or antiproliferative properties.

Antimicrobial and Antifungal Effects

For instance, novel sulfone derivatives containing 1,3,4-oxadiazole (B1194373) moieties have exhibited good antifungal activity against a range of plant pathogenic fungi. biosynth.com Some of these compounds showed superior or comparable efficacy to the commercial fungicide hymexazol. biosynth.com Similarly, certain sulfone biscompounds containing a 1,2,3-triazole moiety have demonstrated strong bactericidal effects against various pathogenic bacterial strains. nih.gov In some cases, Gram-negative bacteria were found to be more susceptible to these compounds than Gram-positive bacteria. nih.gov

Additionally, a novel 2(5H)-furanone derivative possessing a sulfonyl group showed significant activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), including against biofilm-embedded bacteria. nih.gov The antibacterial activity of some vinyl sulfones against S. aureus and MRSA has also been reported, with the mechanism potentially involving sulfhydryl conjugation with cysteine-containing proteins. nih.gov

While these studies highlight the potential of the sulfone scaffold in antimicrobial and antifungal drug discovery, dedicated research is needed to ascertain whether this compound possesses any such properties.

Neuroprotective Agents

There is currently a lack of direct evidence from preclinical or clinical studies on the neuroprotective effects of this compound. However, research into other sulfone-containing compounds has suggested potential neuroprotective activities.

A notable area of investigation involves styryl sulfone derivatives. A novel class of styryl sulfones has been shown to have a multi-target neuroprotective effect, including antioxidative and anti-neuroinflammatory properties. nih.gov In a mouse model of Parkinson's disease, a specific styryl sulfone compound demonstrated the ability to protect dopaminergic neurons from toxicity, which was attributed to the inhibition of p38 MAPK and NF-κB mediated neuroinflammation, as well as the activation of the Nrf2 antioxidant pathway. nih.govmdpi.com

Furthermore, sulfur-containing compounds, in general, are being explored for their therapeutic potential in Alzheimer's disease, with many demonstrating neuroprotection in preclinical models. nih.gov The interest in these compounds stems from the role of thiol redox homeostasis in the onset and progression of neurodegenerative diseases. nih.gov

While these findings are promising for the broader class of sulfones, it remains to be determined through future research whether this compound itself possesses any neuroprotective capabilities.

Potential as an Adjuvant in Cell Culture Systems

There is no direct scientific literature available that investigates or supports the use of this compound as an adjuvant in cell culture systems. An adjuvant is a substance that enhances the immune response to an antigen. In the context of cell culture, adjuvants might be used to stimulate immune cells or to improve the efficacy of vaccines being developed in cell-based systems.

Research into adjuvants for cell culture systems has explored other types of sulfone-containing molecules. For example, thiol-methylsulfone-based hydrogels have been developed for 3D cell encapsulation, providing a cytocompatible environment for cell culture. nih.gov Additionally, dimethyl sulfoxide (DMSO), which can be oxidized to dimethyl sulfone, is widely used in cell culture as a cryoprotectant for freezing cells. nih.gov However, these applications are distinct from use as an immune-stimulating adjuvant.

Therefore, the potential of this compound as an adjuvant in cell culture systems remains an unexplored area of research.

Toxicity and Safety Mechanisms

The toxicological profile of this compound and its impact on cellular functions are critical areas of research for assessing its safety and potential therapeutic applications. Understanding its toxicity relative to similar compounds, the mechanisms by which it disrupts cellular balance, and any potential protective roles it may play are essential for a comprehensive evaluation.

Comparative Toxicity with Related Sulfone Derivatives

The toxicity of sulfone compounds can vary significantly based on their molecular structure. Comparing the acute toxicity of this compound with its close relatives, dimethyl sulfone and divinyl sulfone, provides valuable context for its relative safety. Acute toxicity is often measured by the LD50 value, which is the lethal dose for 50% of a test population.

This compound has a reported oral LD50 of >2000 mg/kg. In comparison, dimethyl sulfone (DMSO2), a structurally similar but smaller molecule, exhibits very low toxicity with a reported oral LD50 in rats of >5000 mg/kg. thermofisher.com This suggests that this compound is more toxic than dimethyl sulfone.

On the other hand, divinyl sulfone, which contains reactive vinyl groups, is significantly more toxic. While a specific LD50 value for divinyl sulfone was not found in the search results, it is known to be a highly toxic compound. The presence of the unsaturated vinyl groups makes it a reactive molecule capable of interacting with biological macromolecules, which likely contributes to its higher toxicity compared to the saturated alkyl sulfones.

Table 1: Comparative Acute Oral Toxicity of Sulfone Derivatives

Compound Chemical Formula LD50 (Oral, Rat)
This compound (C₂H₅)₂SO₂ >2000 mg/kg
Dimethyl Sulfone (CH₃)₂SO₂ >5000 mg/kg thermofisher.com
Divinyl Sulfone (C₂H₃)₂SO₂ Data not available

Mechanisms of Cellular Homeostasis Disruption

The precise mechanisms by which this compound disrupts cellular homeostasis are not extensively detailed in the available research. However, studies on related sulfone compounds offer insights into potential pathways.

A related compound, diethyl sulfate, has been shown to inhibit cell proliferation in a dose- and time-dependent manner in human bronchial epithelial cells. nih.govebi.ac.uk At sublethal doses, it can induce S and G2/M phase cell cycle arrest by activating DNA damage checkpoints. nih.govebi.ac.uk At lethal doses, it triggers apoptosis, or programmed cell death, through the activation of apoptosis-related proteins. nih.govebi.ac.uk This process involves an increase in the pro-apoptotic protein Bax and cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. nih.govebi.ac.uk The tumor suppressor protein p53 appears to play a crucial role in determining whether cells undergo cell cycle arrest or apoptosis in response to diethyl sulfate. nih.gov

Furthermore, dimethyl sulfoxide (DMSO), another related solvent, has been found to induce oxidative stress in yeast cells. nih.gov This is characterized by an increase in reactive oxygen species (ROS), which can damage cellular components. nih.gov At low concentrations, DMSO has also been shown to induce caspase-3 independent neuronal death involving the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. nih.gov

While these studies were not conducted on this compound directly, the structural similarities suggest that this compound might also disrupt cellular homeostasis through mechanisms such as the induction of cell cycle arrest, apoptosis, and oxidative stress. The sulfonyl group is known to be electron-withdrawing, which can make the compound reactive and potentially interact with cellular proteins and enzymes.

Role in Mitigating Environmental or Chemical Toxicity

The potential for this compound to mitigate environmental or chemical toxicity is an area with limited available research. However, some information suggests potential applications.

There is a mention of this compound being used in wastewater treatment, where it is suggested to react with epidermal growth factor. biosynth.com Additionally, certain strains of bacteria may be able to utilize this compound as a carbon source, indicating a potential role in bioremediation of contaminated environments.

In the context of chemical processes, sulfones are known to be formed during oxidative desulfurization of hydrocarbon fuels. google.comresearchgate.net In this process, sulfur-containing compounds are oxidized to sulfones, which are then removed. google.com While this demonstrates the removal of sulfones to reduce fuel toxicity, it does not illustrate a direct role for this compound in mitigating other chemical toxicities.

Analytical Methods for Diethyl Sulfone and Its Metabolites

Chromatographic Techniques

Chromatographic methods are fundamental for separating diethyl sulfone from complex matrices prior to its detection. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organic compounds like this compound. The purity of commercial this compound is often determined using GC. For enhanced specificity and sensitivity, GC is frequently coupled with mass spectrometry (GC-MS).

While specific GC and GC-MS methods for this compound are not extensively detailed in publicly available research, methods for related sulfur compounds like diethyl sulfate (B86663) and dimethyl sulfone provide a strong basis for its analysis bgrci.dehmdb.ca. For instance, a method for determining diethyl sulfate in air samples involves collection on an adsorbent material, followed by thermal desorption and analysis by GC-MS bgrci.de. A similar approach would be applicable to this compound. The analysis of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) by GC-MS with electron capture negative ionization (ECNI) has been optimized, demonstrating the suitability of GC-MS for sulfone-containing compounds nih.gov. In such analyses, the choice of the ion source temperature can be critical, as it influences the fragmentation pattern and, consequently, the sensitivity of the method nih.gov. For many methyl sulfones, the [M-CH3]⁻ ion is the predominant ion at higher ion source temperatures, which can be used for quantification to enhance sensitivity nih.gov.

A predicted GC-MS spectrum for the related compound dimethyl sulfone suggests that the molecular ion and characteristic fragments can be used for its identification hmdb.ca.

Table 1: Predicted GC-MS Peaks for Dimethyl Sulfone

m/z Relative Intensity
79 100.0
94 80.9
43 29.8
61 22.3
45 18.1
50 11.7
95 8.5
62 6.4
78 4.3
80 4.3

This is a predicted spectrum and should be used as a guide. hmdb.ca

High-performance liquid chromatography offers a versatile alternative to GC, particularly for less volatile or thermally labile metabolites. Various HPLC methods have been developed for sulfone-containing compounds. For instance, divinyl sulfone has been analyzed using a mixed-mode column with a simple isocratic mobile phase of acetonitrile (B52724) and water, with UV detection at 200 nm sielc.com. Similarly, a reverse-phase HPLC method has been described for the analysis of diethyl sulfate, which could be adapted for this compound sielc.com. For mass spectrometry compatible applications, volatile buffers like formic acid are used in the mobile phase sielc.com.

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a powerful tool for the sensitive and selective analysis of sulfone metabolites in complex biological matrices nih.govnih.govresearchgate.net. For example, a robust HPLC-MS/MS method has been developed for the simultaneous quantification of albendazole (B1665689) and its sulfoxide (B87167) and sulfone metabolites in human plasma nih.gov. This method utilizes a simple one-step extraction and a short run time, making it suitable for high-throughput analysis nih.gov. The analysis of various sulfoxide and sulfone metabolites has been achieved using an LC-MS/MS system with electrospray ionization (ESI) nih.gov. The study of zearalenone (B1683625) and its glucoside metabolite in feed products also highlights the use of UHPLC-MS/MS for complex matrix analysis researchgate.net.

Metabolomic studies of marine organisms have employed HPLC-MS/MS to identify a range of secondary metabolites, including those containing sulfur plos.org. These methods often use reversed-phase chromatography with a gradient elution of water and methanol (B129727) containing formic acid plos.org.

Table 2: Example HPLC-MS/MS Parameters for Sulfone Metabolite Analysis

Parameter Setting
HPLC System Shimadzu LC-30AD NexeraX2 or equivalent
Column C18 reverse-phase column (e.g., Phenomenex® Luna, 5 μm, 4.6 x 250 mm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient 5% to 100% B over 30 min
Flow Rate 1.0 mL/min
Injection Volume 15 µL
Column Temperature 40 °C
Mass Spectrometer ESI-Ion Trap or Triple Quadrupole
Ionization Mode Positive or Negative Electrospray Ionization (ESI)

These are example parameters and may require optimization for specific applications. nih.govplos.org

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous identification of organic compounds. The identity of this compound is routinely confirmed by ¹H NMR spectrometric analysis. The complete assignment of ¹H and ¹³C NMR spectra for related compounds, such as 4'-substituted diethyl 1-methylsulfonyl-2-oxo-2-phenylethylphosphonates, has been reported, providing a reference for the spectral characteristics of the diethyl sulfonyl group nih.gov.

For the analogous dimethyl sulfone, the six equivalent methyl protons produce a singlet in the ¹H NMR spectrum around 3.1-3.2 ppm, with the exact chemical shift being dependent on the solvent and other experimental conditions bipm.org. The ¹³C NMR spectrum of dimethyl sulfone shows a single peak at approximately 42.6 ppm bipm.orgchemicalbook.com.

Quantitative NMR (qNMR) is a powerful technique for determining the purity of substances without the need for an identical certified reference material. Dimethyl sulfone is recognized as a suitable internal standard for qNMR due to its solubility in various deuterated solvents and its simple ¹H NMR spectrum bipm.org.

Table 3: NMR Data for Dimethyl Sulfone

Nucleus Chemical Shift (δ) Multiplicity Solvent
¹H ~3.14 ppm Singlet D₂O
¹³C ~42.6 ppm - -

Data is for dimethyl sulfone and serves as a reference. bipm.orgchemicalbook.com

Mass spectrometry provides information about the molecular weight and structure of a compound through the analysis of its fragmentation pattern upon ionization. While specific fragmentation pathways for this compound are not extensively documented in the literature, studies on related sulfones offer valuable insights.

The mass spectra of alkyl aryl sulfones have been interpreted in terms of rearrangements where an aryl group migrates from sulfur to oxygen, leading to the formation of sulfinate ester intermediates in the fragmentation process cdnsciencepub.com. The fragmentation of diaryl sulfones has also been studied acs.org. The presence of a heteroatom with non-bonding valence electrons, such as the sulfur in sulfones, can significantly influence the fragmentation pattern by localizing the radical cation libretexts.org. Alpha-cleavage is a common fragmentation pathway for sulfur-containing compounds libretexts.org.

For complex samples, tandem mass spectrometry (MS/MS) is used to obtain more detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation patterns are crucial for identifying unknown metabolites youtube.com.

Fluorescence spectroscopy is a highly sensitive detection method. While simple dialkyl sulfones like this compound are not inherently fluorescent, certain larger molecules containing a sulfone group as part of a chromophore exhibit fluorescence. For example, some heterocyclic derivatives containing a sulfone moiety are fluorescent, with the sulfone derivatives often displaying more red-shifted spectra compared to the corresponding sulfides sielc.com.

While direct fluorescence detection of this compound is not a standard method, derivatization with a fluorescent tag could potentially be employed for its sensitive detection, a strategy that has been used for other non-fluorescent analytes.

Thermoanalytical Techniques (e.g., TGA, DSC, DTA)

Thermoanalytical techniques are pivotal in characterizing the thermal properties of this compound, providing critical data on its thermal stability, decomposition, and phase behavior. These methods, which measure changes in physical properties as a function of temperature, include thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and differential thermal analysis (DTA).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For sulfones, TGA is instrumental in determining the onset temperature of decomposition. Studies on acyclic aliphatic sulfones, such as this compound, indicate that thermal decomposition typically begins at temperatures above 350°C. researchgate.net Research on the closely related dimethyl sulfone (MSM) using TGA has shown a complete mass loss after its melting point, indicating its thermal degradation pattern. nih.govrsc.org The thermal stability of sulfone-containing drugs has been evaluated using TGA, with the data allowing for the determination of kinetic parameters like activation energy and reaction order. researchgate.netrsc.org For instance, the thermal degradation of dimethyl sulfone has been shown to follow zero-order kinetics. nih.govrsc.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is particularly useful for determining melting points, enthalpies of fusion, and purity. For various sulfone-containing compounds, DSC has been effectively used for purity determination, with results showing good agreement with other analytical methods. rsc.orgacs.org DSC can also reveal polymorphic transitions and assess the compatibility of the compound with other substances. rsc.org

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. DTA curves can identify exothermic and endothermic events such as melting, crystallization, and decomposition. In the analysis of sulfone-containing drugs, DTA has been used in conjunction with TGA to characterize thermal events. For example, the DTA curve for dimethyl sulfone shows a sharp endothermic peak corresponding to its melting, followed by decomposition. nih.gov

A study on the thermochemistry of several sulfones, including acyclic aliphatic sulfones, provided key data on their thermal properties. The onset of thermal decomposition for these types of sulfones was observed to be above 350°C. researchgate.netacs.org

Interactive Table: Thermoanalytical Data for Related Sulfones

CompoundTechniqueObserved EventTemperature (°C)Reference
Dimethyl SulfoneTGA/DTGComplete mass loss after melting>109 nih.gov
Dimethyl SulfoneDTAEndothermic peak (melting)~110 nih.gov
Acyclic Aliphatic SulfonesTGAOnset of thermal decomposition>350 researchgate.net
DapsoneTGA/DTGThermal stability up to339 nih.gov
TopiramateTGA/DTGThermal stability up to151.32 nih.gov

Electrochemical Methods

Electrochemical methods offer a sensitive and often rapid approach for the analysis of various compounds, including those containing sulfone groups. These techniques are based on measuring the potential, current, or charge associated with an electrochemical reaction of the analyte. chemscene.comresearchgate.net While specific methods for the direct routine analysis of this compound are not extensively documented, research on related sulfone compounds provides a basis for potential analytical strategies.

The electrochemical behavior of sulfones can be explored through both oxidation and reduction reactions. The electrochemical oxidation of dimethyl sulfone (DMSO2) on a platinum electrode in an alkaline medium has been studied using cyclic voltammetry. researchgate.net This study revealed that the oxidation of DMSO2 occurs in the oxygen evolution region, involving the cleavage of the C-S bond to form methyl and methylsulfonic radicals. researchgate.net Such a method could potentially be adapted for the detection of this compound.

Furthermore, the electrochemical synthesis of sulfones from sulfides has been extensively investigated, providing insights into the electrochemical properties of the sulfone group. nih.govacs.orgacs.orgcapes.gov.br These studies often employ techniques like cyclic voltammetry to understand the reaction mechanisms. researchgate.netacs.org

Electrochemical reduction has also been explored for sulfones. For instance, radical fluoroalkylation of alkenes has been achieved through the electrochemical reduction of fluoroalkyl sulfones. rsc.org This indicates that the sulfone group can be electrochemically reduced under specific conditions, which could form the basis of a detection method.

A novel electrochemical sensor was developed for the detection of fipronil (B1672679) and its toxic metabolite, fipronil sulfone, using a modified screen-printed electrode. acs.org This sensor operated at oxidation potentials of 0.82 V and 0.94 V for the respective compounds, demonstrating the feasibility of using electrochemical sensors for sulfone-containing molecules. acs.org

Interactive Table: Electrochemical Studies of Sulfone-Related Compounds

Compound/ClassTechniqueElectrodeMediumKey FindingReference
Dimethyl SulfoneCyclic VoltammetryPlatinumAlkalineOxidation involves C-S bond cleavage. researchgate.net
Diaryl/Aryl Alkyl SulfidesConstant Current ElectrolysisNot specifiedDMF/MeOHElectrochemical oxidation to sulfones. nih.gov
Fluoroalkyl SulfonesElectrochemical ReductionNot specifiedNot specifiedGeneration of fluoroalkyl radicals. rsc.org
Fipronil SulfoneDifferential Pulse VoltammetryModified Screen-Printed ElectrodeBritton-Robinson buffer (pH 10)Oxidation potential at 0.94 V. acs.org

Development of Specific Analytical Standards and Reference Materials

The availability of high-purity analytical standards and certified reference materials (CRMs) is fundamental for the accuracy and reliability of any analytical method. For this compound, reference materials are commercially available from various suppliers, which are essential for method validation, calibration, and quality control. capes.gov.brrsc.orgrsc.org

The development of CRMs is a rigorous process that generally follows international guidelines such as ISO 17034 and ISO Guide 35. This process involves several key steps:

Material Preparation: This includes the synthesis and purification of the compound to a high degree of chemical purity. For solid materials, this may also involve grinding, sieving, and homogenization to ensure uniformity.

Homogeneity and Stability Studies: The prepared material is tested to ensure that there are no significant differences in the property values between different units of the material (homogeneity). Stability studies are also conducted under various storage and transport conditions to determine the shelf-life of the reference material.

Characterization and Value Assignment: The property values of the candidate reference material are determined using one or more high-accuracy analytical methods. This often involves an inter-laboratory comparison study with multiple qualified laboratories to ensure the reliability of the certified value.

Uncertainty Estimation: The uncertainty of the certified value is calculated, taking into account contributions from the characterization, homogeneity, and stability studies.

Certification: A certificate of analysis is issued, which provides all the necessary information about the reference material, including the certified value and its uncertainty, traceability, and instructions for use. rsc.orgrsc.org

Suppliers of this compound reference standards typically provide a certificate of analysis that includes the compound's identity, purity (often determined by techniques like NMR), and other relevant physical properties. rsc.org Some suppliers are accredited to ISO 17034, indicating their competence in producing reference materials. rsc.org The use of these standards is crucial for laboratories to ensure their analytical results are traceable to the International System of Units (SI).

Environmental Occurrence and Fate of Diethyl Sulfone

Natural Occurrence and Sources

Diethyl sulfone is not commonly reported as a primary natural product. Its presence in the environment is more likely the result of the oxidation of its precursor, diethyl sulfide (B99878). Diethyl sulfide is known to occur naturally in petroleum deposits and can be formed through the bacterial decomposition of organic matter. nih.gov It has also been identified as a volatile compound in plants like ginger (Zingiber officinale). nih.gov

Artificial sources of this compound precursors are linked to industrial activities. Diethyl sulfide is produced and used as a solvent for certain mineral salts and as an ingredient in electroplating baths for gold and silver. nih.gov Releases into the environment can occur from these industrial applications through various waste streams. nih.gov Another related compound, diethyl sulfate (B86663), is used as an ethylating agent, particularly in the paper industry, and can be released into the environment, where it rapidly hydrolyzes. nih.govcanada.ca The subsequent environmental oxidation of diethyl sulfide from both natural and anthropogenic sources is a key pathway to the formation of this compound.

Environmental Degradation Pathways

Once in the atmosphere, this compound is subject to degradation primarily through oxidation by photochemically generated radicals. The most significant of these is the hydroxyl radical (•OH), often termed the "detergent of the atmosphere" for its role in breaking down most atmospheric pollutants. harvard.eduniwa.co.nz The gas-phase reaction with •OH radicals is expected to be the principal atmospheric loss process for this compound. This reaction typically involves the abstraction of a hydrogen atom from one of the ethyl groups. harvard.edu

Table 1: Gas-Phase Reaction Rate Coefficients for Diethyl Sulfide with Atmospheric Radicals at 298 K

Reactant Radical Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Reference
Diethyl Sulfide (C₂H₅SC₂H₅) NO₃• 48 (± 12) x 10⁻¹³ bohrium.com

The biodegradation of sulfones in soil and water is a critical environmental fate process. While specific studies on this compound are limited, research on analogous compounds demonstrates that microorganisms are capable of metabolizing sulfones. For example, the bacterium Hyphomicrobium sp. WU-OM3 has been shown to utilize dimethyl sulfone as its sole carbon source, degrading it completely and accumulating sulfate ions in the process. nih.gov The degradation pathway involved methanesulfonate (B1217627) as an intermediate. nih.gov

Similarly, bacteria of the genus Pseudomonas are known to degrade organosulfur compounds. A Pseudomonas sp. strain was found to efficiently metabolize ethyl mercaptan and its oxidation product, diethyl disulfide. nih.gov The proposed pathway involved the mineralization of these compounds to carbon dioxide and sulfate. nih.gov Many microorganisms can utilize sulfonates and sulfate esters as a source of sulfur for growth, a process that is generally repressed in the presence of inorganic sulfate. oup.com This suggests that under sulfur-limiting conditions, various soil and aquatic bacteria could potentially degrade this compound to acquire essential sulfur. oup.com

Modeling Environmental Transport and Transformation

Numerical models are essential tools for predicting the environmental distribution and persistence of chemical compounds like this compound. mdpi.com Chemistry transport models and multimedia fate models simulate the movement and transformation of pollutants across different environmental compartments, including air, water, soil, and biota. hereon.denih.gov

For a compound like this compound, a key input for these models would be its physicochemical properties, such as vapor pressure, water solubility, and partition coefficients like the octanol-water partition coefficient (Kₒₗ). Based on the properties of the related compound diethyl sulfate, fugacity modeling (a type of multimedia model) predicts that it will predominantly remain in the environmental compartment into which it is released. canada.ca Given this compound's structure, it is expected to have moderate water solubility and volatility. Models would use these parameters to estimate its transport potential, such as volatilization from water surfaces or leaching through soil. mdpi.comscispace.com These models can also incorporate degradation rates from atmospheric oxidation and biodegradation to provide a comprehensive picture of its environmental fate. mdpi.com

Presence as Environmental Contaminants and Metabolites (e.g., PCB methyl sulfones)

While this compound itself is not widely reported as a major environmental contaminant, other alkyl sulfones, particularly methyl sulfone metabolites of polychlorinated biphenyls (MeSO₂-PCBs), are recognized as a significant class of persistent environmental pollutants. epa.gov These compounds are not produced commercially but are formed in the bodies of organisms through the biotransformation of PCBs, a group of legacy industrial chemicals. nih.gov

The formation of MeSO₂-PCBs involves cytochrome P450-mediated metabolism of specific PCB congeners, followed by a series of enzymatic reactions that result in the stable and lipophilic methyl sulfone group attached to the biphenyl (B1667301) structure. dss.go.th First detected in Baltic grey seals in the 1970s, these metabolites have since been found in a wide range of wildlife, including polar bears, cetaceans, and birds, as well as in human tissues. epa.govdss.go.thdiva-portal.orgnih.gov

MeSO₂-PCBs are persistent and bioaccumulative. acs.org They exhibit specific tissue retention, often concentrating in the liver and lungs. acs.orgnih.govnih.gov Their concentrations in some wildlife can be substantial, representing a significant portion of the total organochlorine contaminants. epa.govdss.go.th For example, levels in polar bear fat have been measured at 0.1-0.6 mg/kg lipid, and even higher in the liver. dss.go.thacs.org The presence and persistence of these sulfone metabolites highlight a pathway by which organosulfur compounds can become long-term environmental contaminants.

Table 2: Examples of Total MeSO₂-PCB Concentrations in Biota (Lipid Weight Basis)

Species Tissue Concentration (µg/g) Geographic Location Reference
Harbour Porpoise (Phocoena phocoena) Blubber 0.58 Irish Sea nih.gov
Polar Bear (Ursus maritimus) Fat 0.1 - 0.6 Arctic dss.go.th
Human Liver (mean) 0.0093 Belgium nih.gov

Q & A

Q. What are the recommended synthetic methodologies for preparing diethyl sulfone in laboratory settings?

this compound can be synthesized via oxidation of thioethers (e.g., diethyl sulfide) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). A typical protocol involves:

  • Monitoring reaction progress via thin-layer chromatography (TLC).
  • Neutralizing the reaction mixture with 10% NaHCO₃ post-reaction.
  • Extracting the product with diethyl ether, followed by drying over anhydrous Na₂SO₄.
  • Purifying the crude product via recrystallization from ethanol .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use local exhaust ventilation to minimize inhalation risks .
  • Storage: Store in a tightly sealed container in a cool, well-ventilated area away from strong oxidizers (e.g., peroxides, chlorates) .
  • Spill Management: Avoid dust formation; collect spills with inert absorbents and dispose of as hazardous waste .

Q. How can this compound be characterized post-synthesis?

  • Melting Point Analysis: Confirm purity via melting point determination (literature range: 73–74°C) .
  • Spectroscopic Techniques: Use NMR (¹H/¹³C) for structural confirmation and GC-MS for purity assessment. Cross-reference spectral data with databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How do researchers resolve discrepancies in reported physical properties of this compound?

Conflicting data (e.g., melting points of 73–74°C vs. 86.2°C in literature) necessitate rigorous validation:

  • Reproducibility Checks: Synthesize the compound using standardized protocols and compare results.
  • Source Evaluation: Prioritize data from peer-reviewed journals or authoritative databases (e.g., NIST) over uncertified vendor specifications .

Q. What environmental monitoring strategies are applicable for detecting sulfone derivatives like this compound?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use ESI+ or ESI− modes for trace analysis in wastewater, as demonstrated for structurally similar diphenyl sulfone in industrial effluents .
  • Sample Preparation: Employ solid-phase extraction (SPE) to concentrate analytes from aqueous matrices .

Q. What are the decomposition pathways and byproducts of this compound under extreme conditions?

  • Thermal Degradation: At high temperatures (>300°C), this compound may release sulfur oxides (SOₓ) and carbon oxides (COₓ). Use thermogravimetric analysis (TGA) coupled with FTIR to identify gaseous byproducts .
  • Photolytic Stability: Assess UV-induced degradation using accelerated aging tests under controlled light exposure .

Q. How can researchers optimize reaction conditions for sulfone functionalization?

  • Catalytic Studies: Test transition-metal catalysts (e.g., Cu, Pd) for cross-coupling reactions. For example, lithium dimethylcuprate in diethyl ether facilitates methyl group addition to sulfones at room temperature .
  • Solvent Screening: Compare polar aprotic solvents (e.g., DMF, acetonitrile) for nucleophilic substitution reactions .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing toxicity or ecotoxicity data gaps for this compound?

  • Read-Across Methods: Leverage data from structurally analogous compounds (e.g., dimethyl sulfone) to predict acute toxicity or biodegradability in absence of direct studies .
  • QSAR Modeling: Apply quantitative structure-activity relationship models to estimate endpoints like bioaccumulation potential .

Q. How should researchers address inconsistencies in occupational exposure limits (OELs) for sulfone compounds?

  • Hierarchical Risk Assessment: Follow guidelines from regulatory bodies (e.g., NIOSH, CEN) for respirator selection (e.g., P95 filters for particulates) and air monitoring in lab settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl sulfone
Reactant of Route 2
Diethyl sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.